molecular formula C17H18ClN5O3 B2577803 Ethyl 4-(1-benzyltriazol-4-yl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 2380179-68-8

Ethyl 4-(1-benzyltriazol-4-yl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B2577803
CAS RN: 2380179-68-8
M. Wt: 375.81
InChI Key: WEJDXFBSHJXEHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyltriazolyl group, a chloromethyl group, and a carboxylate group. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reactants used. Without more specific information, it’s difficult to predict what these reactions might be .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 4-(1-benzyltriazol-4-yl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-2-26-16(24)14-12(8-18)19-17(25)20-15(14)13-10-23(22-21-13)9-11-6-4-3-5-7-11/h3-7,10,15H,2,8-9H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDXFBSHJXEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=CC=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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